PGC-1α Transcriptional Coactivator Activation: A Unique Mechanism Among Furofuran Lignans
Medioresinol is the first and only furofuran lignan identified as a direct PGC-1α activator, a property not shared by syringaresinol, pinoresinol, sesamin, or lariciresinol. In brain microvascular endothelial cells (BMVECs) subjected to oxygen-glucose deprivation (OGD), medioresinol dose-dependently activated PGC-1α and significantly reduced pyroptosis, mitochondrial ROS (mtROS), and the expression of pyroptosis-associated proteins (NLRP3, ASC, cleaved caspase-1, IL-1β, GSDMD-NT), while increasing tight junction proteins ZO-1 and Occludin [1]. In a mouse transient middle cerebral artery occlusion (tMCAO) model, medioresinol remarkably reduced brain infarct volume and blood-brain barrier permeability [1].
| Evidence Dimension | PGC-1α transcriptional coactivator activation |
|---|---|
| Target Compound Data | Dose-dependent PGC-1α activation; reduced mtROS, NLRP3, ASC, cleaved caspase-1, IL-1β, GSDMD-NT; increased ZO-1 and Occludin; reduced brain infarct volume in tMCAO mice |
| Comparator Or Baseline | Syringaresinol, pinoresinol, sesamin, lariciresinol — no published evidence of PGC-1α activation (class-level absence of activity) |
| Quantified Difference | Qualitative presence vs. absence of PGC-1α agonism across the furofuran lignan class |
| Conditions | bEnd.3 cells and primary BMVECs under OGD; C57BL/6 mice with tMCAO (in vivo) |
Why This Matters
PGC-1α activation represents a therapeutically relevant mechanism in ischemic stroke, metabolic disorders, and mitochondrial diseases that is uniquely addressable with medioresinol and cannot be achieved with other commercially available lignans.
- [1] Wang Y, Guan X, Gao CL, et al. Medioresinol as a novel PGC-1α activator prevents pyroptosis of endothelial cells in ischemic stroke through PPARα-GOT1 axis. Pharmacol Res. 2021;169:105640. doi:10.1016/j.phrs.2021.105640 View Source
